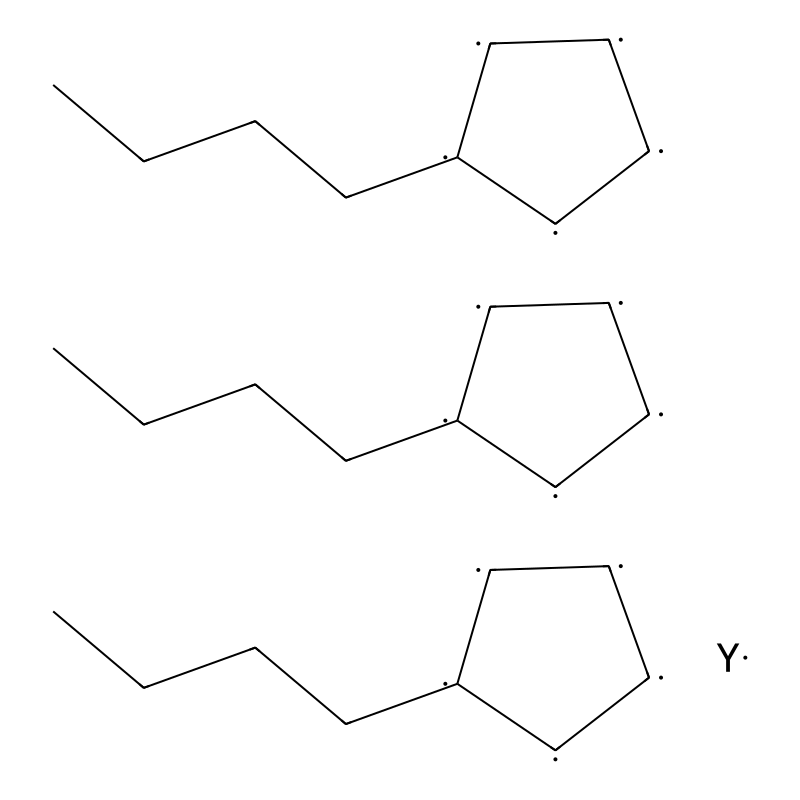Tris(butylcyclopentadienyl)yttrium

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Thin-Film Deposition Techniques
Tris(butylcyclopentadienyl)yttrium(III) serves as a prominent precursor for depositing thin films of Yttrium and Yttrium-containing materials using two key techniques:
Metalorganic chemical vapor deposition (MOCVD)
In MOCVD, Y(n-BuCp)3 vaporizes at relatively low temperatures and reacts with other gaseous precursors in a controlled environment. This reaction decomposes the molecules and deposits a thin film of the desired material, including Yttrium oxide (Y2O3), on a substrate.
Atomic layer deposition (ALD)
ALD is a highly precise technique where Y(n-BuCp)3 pulses alternate with pulses of a reactant gas, like water or oxygen, in a controlled chamber. Each pulse leads to the formation of a single atomic layer of the desired material, enabling the creation of ultrathin films with exceptional control over thickness and uniformity.
The n-butyl groups in Y(n-BuCp)3 play a crucial role in these processes. They contribute to the volatility of the compound, making it easier to vaporize for MOCVD and facilitating controlled surface reactions during ALD. Additionally, the steric bulk of these groups influences the growth and morphology of the deposited thin films.
Research Applications of Yttrium Thin Films
Yttrium thin films deposited using Y(n-BuCp)3 find applications in various scientific research fields due to their unique properties:
Dielectric materials
Yttrium oxide (Y2O3) thin films are excellent electrical insulators (dielectrics) with high permittivity, making them suitable for gate dielectrics in advanced electronic devices like transistors and capacitors.
Optical waveguides
Yttrium-doped materials deposited using Y(n-BuCp)3 can exhibit desirable optical properties, such as high refractive index and low optical loss, making them valuable for creating waveguides for light propagation in photonic devices.
Superconducting thin films
Yttrium-based cuprate superconductors, like YBa2Cu3O7 (YBCO), are high-temperature superconductors exhibiting superconductivity at relatively high temperatures compared to other materials. Research explores using Y(n-BuCp)3 as a precursor for depositing YBCO thin films for various applications, including high-field magnets and energy transmission.
Tris(butylcyclopentadienyl)yttrium is a coordination compound with the chemical formula C27H39Y. It features a yttrium center coordinated by three butylcyclopentadienyl ligands. This compound is notable for its liquid state at room temperature, which facilitates its use in various chemical processes, particularly in atomic layer deposition (ALD) applications for producing thin films of yttrium oxide. The compound's structure is characterized by its homoleptic nature, meaning all ligands are identical, which simplifies synthesis and reduces costs compared to heteroleptic compounds .
Y(n-BuCp)3 itself doesn't have a well-defined mechanism of action in biological systems. However, its significance lies in its ability to transform into catalytically active species. Upon reaction with other molecules, the Cp rings can detach, leaving the Y center coordinated to other ligands. This opens the door for designing catalysts for various reactions, like olefin polymerization or organic transformations [].
Y(n-BuCp)3 is air and moisture sensitive and should be handled under inert atmosphere using proper safety protocols for organometallic compounds []. Limited data exists on specific hazards, but it's advisable to handle it with care due to the potential for the n-Bu groups to react and form flammable or toxic byproducts.
This process allows for the deposition of high-quality yttrium oxide films with controlled thickness and uniformity .
Tris(butylcyclopentadienyl)yttrium can be synthesized through several methods:
- Direct Synthesis: Combining yttrium trichloride with butylcyclopentadiene in the presence of a reducing agent such as lithium or sodium.
- Metal-Organic Vapor Phase Deposition (MOVPD): Utilizing vaporized precursors to deposit thin films.
- Atomic Layer Deposition: As previously mentioned, this method involves alternating exposure to tris(butylcyclopentadienyl)yttrium and an oxidant (like water), allowing for precise control over film thickness .
Tris(butylcyclopentadienyl)yttrium finds applications primarily in:
- Atomic Layer Deposition: As a precursor for producing high-quality yttrium oxide films used in electronic devices and insulators.
- Catalysis: It can serve as a catalyst precursor in various organic synthesis reactions .
- Materials Science: Utilized in the fabrication of advanced materials due to its ability to form stable thin films.
Interaction studies involving tris(butylcyclopentadienyl)yttrium primarily focus on its reactivity with oxidizing agents during ALD processes. These studies reveal that the compound decomposes efficiently to form yttrium oxide without producing significant carbon or nitrogen contamination, making it suitable for high-purity applications .
Tris(butylcyclopentadienyl)yttrium is part of a broader class of organometallic compounds that include other cyclopentadienyl complexes. Here are some similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Tris(cyclopentadienyl)yttrium | C15H15Y | Lacks butyl groups, potentially less stable |
| Tris(isopropylcyclopentadienyl)yttrium | C21H33Y | Isopropyl groups may alter reactivity |
| Tris(ethylcyclopentadienyl)yttrium | C21H33Y | Ethyl groups provide different steric properties |
Uniqueness: Tris(butylcyclopentadienyl)yttrium stands out due to its liquid state at room temperature and its efficiency as an ALD precursor, which offers advantages over other similar compounds that may require more complex handling or exhibit different thermal properties .






